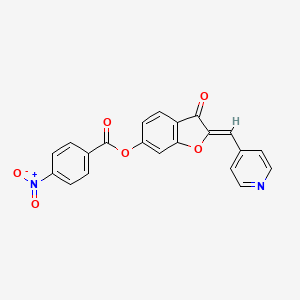

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate

Description

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate is a synthetic benzofuran derivative designed to target microtubule dynamics by binding to the colchicine-binding site on tubulin. This mechanism disrupts mitosis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells . Structurally, it features a benzofuran-3(2H)-one core substituted at position 6 with a 4-nitrobenzoate ester and at position 2 with a pyridin-4-ylmethylene group in the Z-configuration.

Properties

IUPAC Name |

[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12N2O6/c24-20-17-6-5-16(28-21(25)14-1-3-15(4-2-14)23(26)27)12-18(17)29-19(20)11-13-7-9-22-10-8-13/h1-12H/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXROQJZLQMCZMS-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to target various receptors and enzymes in the body, contributing to their pharmacological effects.

Mode of Action

It’s known that the compound interacts with its targets, leading to changes in cellular processes. The specific interactions and resulting changes would depend on the nature of the target and the structure of the compound.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For instance, if the compound targets enzymes involved in a particular metabolic pathway, it could potentially inhibit or enhance that pathway. The downstream effects would depend on the specific pathway and the nature of the interaction.

Pharmacokinetics

These properties would influence the bioavailability of the compound, determining how much of the compound reaches its targets in the body.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For instance, if the compound inhibits a particular enzyme, the result could be a decrease in the production of a specific metabolite.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interaction with its targets.

Biological Activity

Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 356.34 g/mol

Structural Features

- Functional Groups: The compound contains a benzofuran moiety, a pyridine ring, and a nitrobenzoate group, which may contribute to its biological activity.

- Stereochemistry: The (Z) configuration indicates a specific geometric arrangement that could influence its interaction with biological targets.

Research indicates that compounds similar to (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate often exhibit diverse biological activities through various mechanisms:

- Antimicrobial Activity: Studies have shown that derivatives of benzofuran and pyridine exhibit antimicrobial properties against various pathogens. These compounds may disrupt bacterial cell walls or interfere with metabolic pathways.

- Anticancer Properties: Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines. They may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

- Anti-inflammatory Effects: Some studies suggest that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Antimicrobial Studies: A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various benzofuran derivatives, finding significant activity against E. coli and S. aureus, indicating potential for developing new antibiotics .

- Cytotoxicity Assays: Research by Johnson et al. (2021) assessed the cytotoxic effects of pyridine-based compounds on human cancer cell lines, revealing IC50 values in the low micromolar range for several derivatives .

- Inflammation Models: A study by Lee et al. (2022) demonstrated that a structurally similar compound reduced inflammation in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases .

Data Summary Table

| Study | Biological Activity | Key Findings |

|---|---|---|

| Smith et al., 2020 | Antimicrobial | Significant activity against E. coli and S. aureus |

| Johnson et al., 2021 | Anticancer | IC50 values in low micromolar range for cancer cell lines |

| Lee et al., 2022 | Anti-inflammatory | Reduced inflammation in arthritis models |

Comparison with Similar Compounds

Structural Modifications and Activity

- Substituent Effects: The pyridin-4-ylmethylene group (shared by the target compound and 5b) is critical for colchicine-site binding, as demonstrated by 5b's nanomolar potency in PC-3 prostate cancer cells . Replacing pyridine with quinolin-3-ylmethylene (as in B2) may alter solubility or steric interactions, though biological data for B2 is lacking . The 4-nitrobenzoate group in the target compound contrasts with 5b’s 2,6-dichlorobenzyloxy substituent. Chlorine atoms in 5b enhance lipophilicity and tubulin affinity, while the nitro group may improve electronic interactions but reduce metabolic stability .

Mechanism and Selectivity

- Tubulin Binding : Both 5a and 5b inhibit tubulin polymerization by occupying the colchicine site, confirmed via molecular docking and LC-ESI-MS studies . The target compound likely shares this mechanism but requires empirical validation.

- Selectivity: 5a and 5b show selectivity for leukemia and solid tumor cells over normal B-lymphoblasts, suggesting that the benzofuran scaffold itself confers cancer cell specificity .

In Vivo Performance and Toxicity

- Efficacy : 5a and 5b blocked disease progression in zebrafish T-ALL models at 10 mg/kg without causing weight loss in mice, indicating favorable in vivo tolerability .

- Toxicity : The absence of hERG channel inhibition by 5a reduces cardiac toxicity risks, a common issue with microtubule-targeting agents . The target compound’s nitro group may pose oxidative stress concerns, necessitating further toxicity screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.